3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide” is a complex organic molecule. It is an amide , which are compounds comprising a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 . The compound also contains a thiazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains an amide group, characterized by a carbonyl group (C=O) attached to a nitrogen atom .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
The compound’s structure suggests potential anti-inflammatory and analgesic effects. Its similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (2- (4-isobutylphenyl) propionic acid) hints at its ability to alleviate pain and reduce inflammation . Further research could explore its efficacy in treating arthritis and musculoskeletal disorders.
Biological Activities
Tryptamine (1) and its derivatives are known for their diverse biological activities. Given the presence of the tryptamine moiety in this compound, investigating its effects on various biological pathways (e.g., neurotransmission, mood regulation, or immune response) could be valuable .
Anticancer Potential
Thiazole derivatives have demonstrated anticancer properties. Investigating whether this compound exhibits cytotoxic effects against specific cancer cell lines could be worthwhile. Mechanistic studies could shed light on its mode of action .
Synthetic Methodology
The synthesis of this compound involves coupling ibuprofen with tryptamine via an amide bond. Researchers could optimize this synthetic route or explore alternative methods. Additionally, investigating the reactivity of the thiazole ring could lead to novel derivatives .
properties
IUPAC Name |
3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-28-21(24-18)25-20(27)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEASPIEGWAFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.